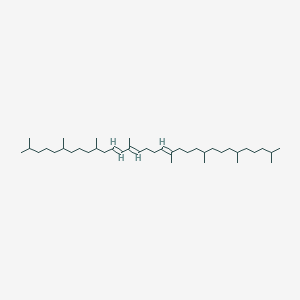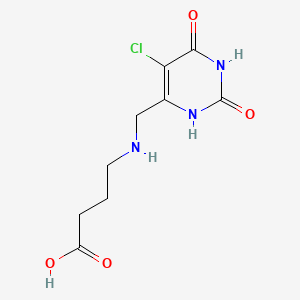
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one is a chemical compound with the molecular formula C35H66O It is characterized by the presence of two double bonds at the 9th and 26th positions in the carbon chain and a ketone group at the 18th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,26Z)-Pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and appropriate reagents to introduce the double bonds and the ketone group. One common method involves the use of Wittig reactions to form the double bonds, followed by oxidation reactions to introduce the ketone group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents, such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps, such as distillation and chromatography, to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The double bonds and the ketone group can be reduced to form alkanes and alcohols, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds can be employed.
Major Products
Oxidation: Carboxylic acids and diketones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted aliphatic ketones.
Applications De Recherche Scientifique
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of long-chain aliphatic ketones.
Biology: Investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of (9Z,26Z)-Pentatriaconta-9,26-dien-18-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes involved in lipid metabolism, potentially modulating their activity. Additionally, its long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,26Z)-Pentatriaconta-9,26-dien-18-one: Characterized by two double bonds and a ketone group.
(6Z,9Z,26Z)-Pentatriaconta-6,9,26-trien-18-one: Contains three double bonds and a ketone group.
(9Z,26Z)-Pentatriaconta-9,26-dien-18-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
This compound is unique due to its specific positioning of double bonds and the ketone group, which imparts distinct chemical reactivity and potential biological activity. Its long aliphatic chain also distinguishes it from shorter-chain analogs, providing unique properties in terms of solubility and interaction with lipid membranes.
Propriétés
Formule moléculaire |
C35H66O |
|---|---|
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
(9Z,26Z)-pentatriaconta-9,26-dien-18-one |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17-,20-18- |
Clé InChI |
VADWJCAQSYMXGH-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
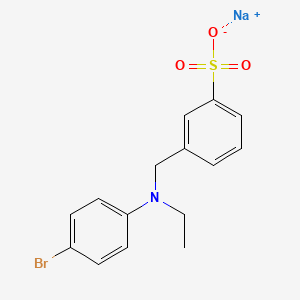
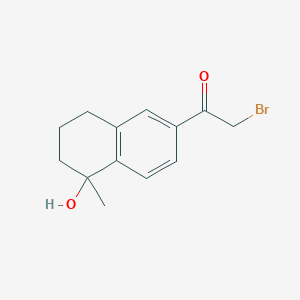
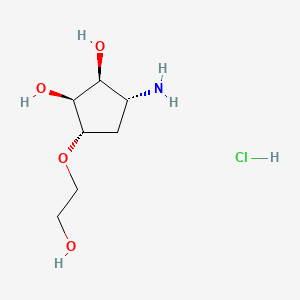
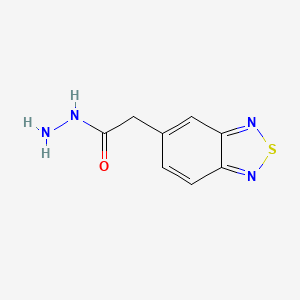



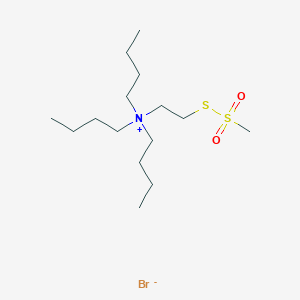
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

